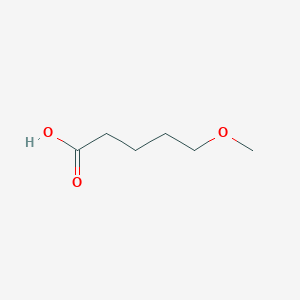

5-methoxypentanoic Acid

CAS No.: 70160-05-3

Cat. No.: VC2406404

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70160-05-3 |

|---|---|

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | 5-methoxypentanoic acid |

| Standard InChI | InChI=1S/C6H12O3/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3,(H,7,8) |

| Standard InChI Key | FECCQKBXUJUGSF-UHFFFAOYSA-N |

| SMILES | COCCCCC(=O)O |

| Canonical SMILES | COCCCCC(=O)O |

Introduction

Chemical Identity and Structure

5-Methoxypentanoic acid (CAS No. 70160-05-3) is an organic compound with the molecular formula C6H12O3 and a molecular weight of approximately 132.16 g/mol . It possesses a linear carbon chain with a carboxylic acid group (-COOH) at one end and a methoxy group (-OCH3) at the terminal carbon. The compound is registered with the European Community (EC) Number 836-358-7 and is also identified in various databases, including PubChem and DSSTox (DTXSID50301433) .

Structural Characteristics

The chemical structure features:

-

A five-carbon aliphatic chain (pentanoic backbone)

-

A carboxylic acid functionality at C1

-

A methoxy group (-OCH3) at C5

This arrangement gives the molecule specific chemical reactivity patterns that distinguish it from similar carboxylic acids.

Physical and Chemical Properties

Physical Properties

The physical properties of 5-methoxypentanoic acid reflect its molecular structure and functional groups:

Chemical Reactivity

As a carboxylic acid with an additional functional group, 5-methoxypentanoic acid exhibits several important chemical characteristics:

-

Acidic properties due to the carboxylic acid moiety, allowing for salt formation with bases

-

Potential for esterification reactions at the carboxyl group

-

The methoxy group remains relatively stable under most reaction conditions but can undergo cleavage under specific circumstances

Biochemical Significance

Metabolic Roles

5-Methoxypentanoic acid has been identified as a metabolite in certain biological systems, suggesting its involvement in various metabolic pathways. The presence of the methoxy group at the terminal carbon of a pentanoic acid chain creates a unique chemical entity that may participate in specialized biochemical reactions.

Research Applications

Metabolic Research

5-Methoxypentanoic acid serves as a valuable tool in metabolic research, particularly for:

-

Tracing metabolic pathways through isotope labeling studies

-

Investigating the metabolism of structurally related compounds

-

Studying enzymatic reactions involving methoxy-substituted fatty acids

Synthetic Chemistry Applications

In synthetic organic chemistry, 5-methoxypentanoic acid can function as:

-

A building block for more complex molecules

-

A starting material for the synthesis of specialized lipids

-

A precursor for pharmaceutical intermediates

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds share structural similarities with 5-methoxypentanoic acid:

| Compound | Structural Relationship | Distinctive Properties |

|---|---|---|

| Pentanoic acid | Lacks methoxy group | Higher water solubility, different pKa |

| 4-Methoxypentanoic acid | Methoxy at C4 rather than C5 | Different spatial arrangement and reactivity |

| 5-Ethoxypentanoic acid | Ethoxy instead of methoxy at C5 | Increased lipophilicity, bulkier substituent |

| 2-Amino-5-methoxypentanoic acid | Addition of amino group at C2 | Zwitterionic properties, different solubility |

Structure-Activity Relationships

The positioning of the methoxy group at C5 creates specific electronic and steric effects that influence how the molecule interacts with biological systems. These structure-activity relationships are important considerations in research involving this compound and its derivatives.

Analytical Methods

Identification and Characterization

5-Methoxypentanoic acid can be identified and characterized using several analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

High-Performance Liquid Chromatography (HPLC)

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

Spectral Characteristics

The compound exhibits distinctive spectral features that facilitate its identification:

-

IR spectrum: Strong carbonyl absorption band around 1700-1720 cm⁻¹

-

¹H NMR: Characteristic signals for the methoxy protons (approximately 3.3 ppm) and the carboxylic acid proton (10-12 ppm)

-

Mass spectrum: Molecular ion peak and fragmentation pattern reflecting the structure

Current Research and Future Perspectives

Emerging Research Areas

Current scientific interest in 5-methoxypentanoic acid includes:

-

Investigation of its role in metabolic disorders

-

Exploration of potential pharmaceutical applications

-

Development of more efficient synthetic routes

-

Studies on its interaction with various enzyme systems

Future Research Directions

Future research may focus on:

-

Elucidating detailed mechanisms of how 5-methoxypentanoic acid participates in metabolic pathways

-

Developing analytical methods for detecting trace amounts in complex biological matrices

-

Exploring its potential as a precursor for novel therapeutic agents

-

Investigating structure-activity relationships through systematic modification of its structure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume